![molecular formula C25H30N4O3S B2395132 2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950345-85-4](/img/structure/B2395132.png)

2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

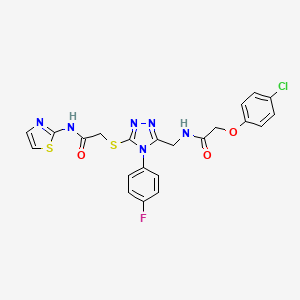

The compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

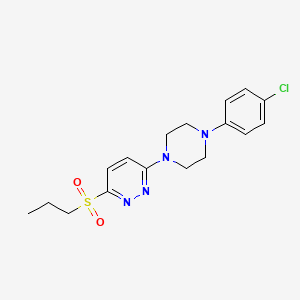

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a Petasis reaction .Molecular Structure Analysis

The molecular structure of the compound was validated by single crystal X-ray diffraction analysis . The compound is part of a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include a Petasis reaction . The development of synthesized compounds was justified through the study of H1NMR, C13NMR, and mass spectra .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 89–91°C . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

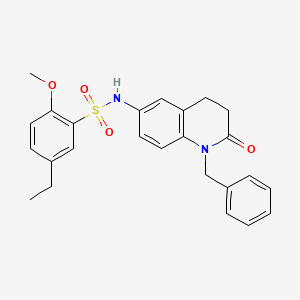

- Heterocyclic Compound Synthesis : Research into the synthesis of novel heterocyclic compounds derived from natural products like visnaginone and khellinone has led to the development of various compounds with potential anti-inflammatory and analgesic properties. These compounds, including derivatives similar to the queried chemical, have shown significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Affinity and Selectivity

- 5-HT1A Receptor Ligands : Studies on derivatives of thieno[2,3-d]pyrimidinone, which share a structural resemblance to the query compound, have shown high affinity and selectivity towards 5-HT1A receptors. This indicates potential applications in neurological disorders and as a basis for developing new psychotropic drugs (Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997).

Antimicrobial Properties

- Antimicrobial Activity : Dithiocarbamate derivatives containing thiazole/benzothiazole rings and similar structural motifs have been synthesized and evaluated for antimicrobial activity. These compounds have shown efficacy against various microorganisms, indicating potential applications in combating infectious diseases (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, & Küçükoğlu, 2016).

Pharmacokinetics and Drug Development

- Drug Development : The development of novel anticonvulsant agents, including compounds structurally related to the query chemical, has involved detailed pharmacokinetic studies. These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) properties crucial for drug development (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, & Scupa, 2021).

Mecanismo De Acción

Target of Action

The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways is believed to be the key mechanism behind its neuroprotective and anti-inflammatory effects .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of ER stress markers and apoptosis markers in human neuronal cells .

Propiedades

IUPAC Name |

5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-32-18-7-5-6-17(16-18)28-12-14-29(15-13-28)22(30)11-10-21-26-24(31)23-19-8-3-2-4-9-20(19)33-25(23)27-21/h5-7,16H,2-4,8-15H2,1H3,(H,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRXMUZYYMCHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)